1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide
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Overview
Description
The compound “1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups including imidazole, pyrimidine, benzimidazole, and carboxamide groups. These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole, pyrimidine, benzimidazole, and carboxamide functional groups. The spatial arrangement of these groups could influence the compound’s properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole, pyrimidine, benzimidazole, and carboxamide groups. These groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the imidazole, pyrimidine, benzimidazole, and carboxamide groups. These groups could influence properties such as solubility, melting point, and acidity .Scientific Research Applications
Orexin Receptor Antagonists for Insomnia Treatment
A study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, developed for insomnia treatment, provides insights into its pharmacokinetics. This compound undergoes extensive metabolism, with primary elimination via feces, highlighting its potential application in sleep disorder management without significant urinary excretion (Renzulli et al., 2011).
Insect Repellents and Toxicity Studies
Research into the effects of insect repellents and insecticides reveals the toxicological profiles of compounds like imidacloprid and piperidine derivatives. These studies are crucial for understanding the environmental and health impacts of such chemicals (Shadnia & Moghaddam, 2008; Debboun et al., 2000).
Xenobiotics from Food Processing
A pilot study aimed to assess the intake of xenobiotics derived from food processing, including heterocyclic amines and polycyclic aromatic hydrocarbons. Understanding the dietary and lifestyle factors related to these compound intakes is vital for evaluating their potential health risks (Zapico et al., 2022).
Sigma Receptor Scintigraphy in Cancer Research
Sigma receptor scintigraphy using specific benzamides has been explored for visualizing primary breast tumors in humans. This approach, based on preferential binding to sigma receptors overexpressed on cancer cells, signifies the chemical's application in diagnostic imaging (Caveliers et al., 2002).
Pharmacokinetics of HIV-1 Protease Inhibitors
The metabolic profiling of L-735,524, a potent HIV-1 protease inhibitor, in human urine sheds light on its biotransformation pathways. Such studies are essential for the development of effective treatments for HIV, providing a foundation for optimizing drug design and dosing regimens (Balani et al., 1995).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O/c29-19(26-20-24-15-3-1-2-4-16(15)25-20)14-5-8-27(9-6-14)17-11-18(23-12-22-17)28-10-7-21-13-28/h1-4,7,10-14H,5-6,8-9H2,(H2,24,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWHXOVDENVYKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3N2)C4=NC=NC(=C4)N5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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